molecular formula C19H16BrN3O3S B15210933 5-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo(2,3-c)-1,2,4-triazole CAS No. 140423-95-6

5-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo(2,3-c)-1,2,4-triazole

Cat. No.: B15210933
CAS No.: 140423-95-6
M. Wt: 446.3 g/mol
InChI Key: CUIRCJFKHJXYGQ-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo[2,3-c][1,2,4]triazole is a synthetic organic compound that belongs to the class of thiazolotriazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromophenyl and trimethoxyphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo[2,3-c][1,2,4]triazole typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Formation of Triazole Ring: The triazole ring can be formed by the cyclization of hydrazine derivatives with appropriate carboxylic acids or their derivatives.

    Coupling Reactions: The final compound can be obtained by coupling the bromophenyl and trimethoxyphenyl groups to the thiazolotriazole core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo[2,3-c][1,2,4]triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases due to its biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo[2,3-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may modulate the activity of specific receptors involved in cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting its replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo[2,3-c][1,2,4]triazole
  • 5-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo[2,3-c][1,2,4]triazole
  • 5-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo[2,3-c][1,2,4]triazole

Uniqueness

The uniqueness of 5-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo[2,3-c][1,2,4]triazole lies in the presence of the bromophenyl group, which may impart distinct chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

CAS No.

140423-95-6

Molecular Formula

C19H16BrN3O3S

Molecular Weight

446.3 g/mol

IUPAC Name

5-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole

InChI

InChI=1S/C19H16BrN3O3S/c1-24-15-8-12(9-16(25-2)17(15)26-3)18-21-22-19-23(18)14(10-27-19)11-4-6-13(20)7-5-11/h4-10H,1-3H3

InChI Key

CUIRCJFKHJXYGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Br

Origin of Product

United States

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